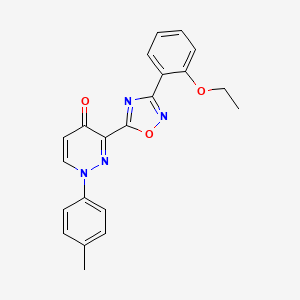

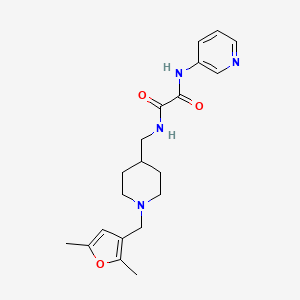

1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H20FN3O3 and its molecular weight is 465.484. The purity is usually 95%.

BenchChem offers high-quality 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism Insights and Synthetic Applications

The transformation of phenolic compounds under methanogenic conditions has been explored, highlighting the potential of certain compounds in environmental remediation processes. A study showed that phenol and its derivatives undergo carboxylation and dehydroxylation to form benzoate and methylbenzoic acid, respectively, under specific anaerobic conditions. This reaction pathway suggests potential applications in bioremediation by exploiting microbial consortia for the detoxification of phenolic pollutants (Bisaillon et al., 1993).

In the realm of antibacterial agents, pyridonecarboxylic acids have been synthesized and tested for their efficacy against various bacterial strains. The structural modification of these compounds, including the introduction of a 1,8-naphthyridine moiety, demonstrated significant antibacterial activity, suggesting their utility in developing new antibacterial drugs (Egawa et al., 1984).

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with structural similarities to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2005).

Kinase Inhibition and Cancer Therapy

The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, with structural features akin to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, showcases the application in targeted cancer therapy. These inhibitors have demonstrated significant tumor stasis in preclinical models, underscoring their potential in treating cancers driven by Met kinase dysregulation (Schroeder et al., 2009).

Material Science Applications

In material science, the synthesis and characterization of polymers and polyamides derived from aromatic dicarboxylic acids, including those related to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been reported. These materials exhibit remarkable thermal stability and mechanical properties, suitable for high-performance applications (Hsiao & Liou, 1998).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20FN3O3/c29-21-10-8-19(9-11-21)18-32-26-20(5-4-16-30-26)17-25(28(32)34)27(33)31-22-12-14-24(15-13-22)35-23-6-2-1-3-7-23/h1-17H,18H2,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUZFWBAWCTNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)